Calcium hexametaphosphate

Description

Properties

CAS No. |

10102-76-8 |

|---|---|

Molecular Formula |

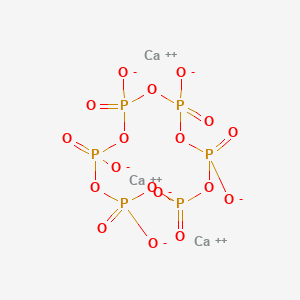

Ca3O18P6 |

Molecular Weight |

594.07 g/mol |

IUPAC Name |

tricalcium;2,4,6,8,10,12-hexaoxido-1,3,5,7,9,11-hexaoxa-2λ5,4λ5,6λ5,8λ5,10λ5,12λ5-hexaphosphacyclododecane 2,4,6,8,10,12-hexaoxide |

InChI |

InChI=1S/3Ca.H6O18P6/c;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19/h;;;(H,1,2)(H,3,4)(H,5,6)(H,7,8)(H,9,10)(H,11,12)/q3*+2;/p-6 |

InChI Key |

KRSIWAJXDVVKLZ-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(OP(=O)(OP(=O)(OP(=O)(O1)[O-])[O-])[O-])[O-])[O-].[Ca+2].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Calcium Hexametaphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of calcium hexametaphosphate. It includes detailed experimental protocols, quantitative data, and characterization methods relevant to researchers in various scientific fields.

Introduction

This compound is a cyclic polyphosphate of interest for its potential applications in biomaterials, drug delivery, and as a calcium-sequestering agent. Its synthesis in a laboratory setting is primarily achieved through an ion-exchange reaction between sodium hexametaphosphate and a soluble calcium salt. This guide details a reproducible method for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound is based on the reaction of aqueous solutions of sodium hexametaphosphate and calcium chloride. The reaction proceeds via a double displacement mechanism, leading to the formation of this compound, which can be isolated as a precipitate.

Experimental Protocol

This protocol outlines the steps for the synthesis of this compound in a laboratory setting.

Materials:

-

Sodium Hexametaphosphate (SHMP)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

-

Drying Oven

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of sodium hexametaphosphate by dissolving the appropriate amount of SHMP in deionized water.

-

Prepare a 1.5 M solution of calcium chloride by dissolving the appropriate amount of CaCl₂ in deionized water.

-

-

Reaction:

-

Place a beaker containing the 0.5 M sodium hexametaphosphate solution on a magnetic stirrer.

-

Slowly add the 1.5 M calcium chloride solution dropwise to the sodium hexametaphosphate solution while stirring continuously. A white precipitate of this compound will form.

-

Continue stirring the mixture for 30 minutes at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the reaction mixture into the Buchner funnel and apply a vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate with three portions of deionized water to remove any unreacted starting materials and sodium chloride byproduct.

-

Continue the vacuum to remove as much water as possible from the precipitate.

-

-

Drying:

-

Carefully transfer the filtered this compound to a pre-weighed watch glass.

-

Dry the product in a drying oven at 80°C until a constant weight is achieved.

-

-

Characterization:

-

The final product can be characterized using techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its identity and purity.

-

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Molar Ratio of SHMP to CaCl₂ | 1:3 |

| Concentration of SHMP Solution | 0.5 M |

| Concentration of CaCl₂ Solution | 1.5 M |

| Reaction Temperature | Room Temperature (~25°C) |

| Reaction Time | 30 minutes |

| Drying Temperature | 80°C |

Characterization

The synthesized this compound should be characterized to confirm its chemical identity and structure.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure of the synthesized product. The diffraction pattern of the synthesized this compound should be compared with reference patterns for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the synthesized compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the P-O-P and PO₂ vibrations of the cyclic phosphate (B84403) anion.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical progression of the synthesis protocol.

preparation of calcium hexametaphosphate solutions for experiments

An In-depth Technical Guide to the Preparation of Calcium Hexametaphosphate Solutions for Experimental Applications

Introduction

This compound is a complex utilized in various scientific and industrial applications, from serving as a water softener and food additive to its use in drug delivery and biomedical research.[1][2] Unlike many simple salts, "this compound" is not typically available as a stable, solid reagent that can be directly dissolved. Instead, solutions are prepared in situ by creating a complex between a soluble hexametaphosphate salt, most commonly sodium hexametaphosphate (SHMP), and a calcium ion source.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for preparing these solutions. It details the properties of the precursor, the chemistry of complex formation, and standardized experimental procedures.

Core Principle: Sequestration and Chelation

The formation of a this compound solution relies on the powerful chelating ability of the hexametaphosphate anion, (PO₃)₆⁶⁻.[3] When sodium hexametaphosphate, a water-soluble polymer, is dissolved, it dissociates into sodium cations (Na⁺) and hexametaphosphate anions.[3] These anions can then sequester divalent metal cations like calcium (Ca²⁺) by forming stable, soluble complexes.[1][4] This process effectively prevents the calcium ions from precipitating or interfering with other components in a system.[3][5]

The general reaction can be summarized as the interaction between the dissociated hexametaphosphate anion and calcium ions present in the solution.[5]

Physicochemical Properties of Sodium Hexametaphosphate (SHMP)

Sodium hexametaphosphate is the essential precursor for preparing these solutions. Its commercial form is often a mixture of polymetaphosphates, referred to as Graham's salt.[1][6] Understanding its properties is critical for successful and reproducible solution preparation.

| Property | Value / Description | Citations |

| Chemical Formula | (NaPO₃)₆ or Na₆P₆O₁₈ | [6] |

| Appearance | White, odorless, crystalline powder or granules. | [1][6] |

| Molar Mass | 611.77 g/mol | [6] |

| Density | ~2.484 g/cm³ | [6] |

| Melting Point | 628 °C (1162 °F) | [6] |

| Boiling Point | 1500 °C (2730 °F) | [6] |

| Solubility in Water | Highly soluble, but the dissolution rate can be slow. Solubility increases significantly with temperature. At 20°C, solubility is 963.2 g/L; at 80°C, it increases to 1744 g/L. | [1][7] |

| Solubility in Organic Solvents | Insoluble. | [6] |

| pH of Solution | A 1% solution typically has a pH between 6.0 and 7.7. The aqueous solution is considered acidic. | [1][7][8] |

| Stability | Stable under normal temperatures.[8] Hydrolyzes in aqueous solutions, especially under acidic conditions or with heat, reverting to orthophosphate.[1][6] This reversion reduces its sequestering ability. | [6][8] |

| Hygroscopicity | Can absorb moisture from the air and become sticky.[1][7] | [1][7] |

Experimental Protocols

The following sections provide detailed methodologies for preparing SHMP stock solutions and the final calcium-containing solutions.

General Workflow

The preparation process follows a logical sequence of dissolution followed by reaction. Proper handling and storage are crucial to maintain the solution's efficacy.

Protocol 1: Preparation of a Sodium Hexametaphosphate (SHMP) Stock Solution

This protocol describes the preparation of a standard aqueous SHMP solution.

-

Materials and Equipment:

-

Sodium Hexametaphosphate (SHMP), analytical grade

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Weighing balance

-

Graduated cylinder

-

0.45 µm syringe filter (optional, for sterilization and removal of particulates)[9]

-

-

Procedure:

-

Determine the desired concentration and volume of the final solution.

-

Weigh the required amount of SHMP powder accurately.

-

Measure the appropriate volume of deionized water.

-

Place the beaker/flask on the magnetic stirrer and add the stir bar.

-

Slowly add the weighed SHMP powder to the water while stirring continuously. SHMP can dissolve slowly and may form clumps if added too quickly.[1][10]

-

Continue stirring until the SHMP is completely dissolved. This may take a significant amount of time (1-3 hours for an 8-10% solution).[1]

-

If required for the experiment, filter the solution using a 0.45 µm syringe filter.[9]

-

Label the container with the solution name, concentration, and date of preparation.

-

Protocol 2: Preparation of a Calcium-Hexametaphosphate Complex Solution

This protocol details the formation of the soluble complex by combining an SHMP solution with a calcium source.

-

Materials and Equipment:

-

Prepared SHMP stock solution (from Protocol 1)

-

Calcium salt (e.g., Calcium Chloride Dihydrate, CaCl₂·2H₂O), analytical grade[11]

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

Beakers

-

Pipettes or burette for controlled addition

-

-

Procedure:

-

Prepare a stock solution of the chosen calcium salt at the desired concentration. For example, dissolve a calculated amount of CaCl₂·2H₂O in deionized water.[11]

-

Place the beaker containing the SHMP solution on a magnetic stirrer and begin stirring.

-

Slowly, add the calcium salt solution to the SHMP solution dropwise using a pipette or burette. This controlled addition is crucial to prevent localized high concentrations of calcium, which could lead to precipitation.

-

Continue stirring for a specified period (e.g., 10-15 minutes) to ensure the complete formation of the soluble complex.[12]

-

The resulting solution contains the calcium-hexametaphosphate complex. The final concentrations of calcium and hexametaphosphate should be calculated based on the volumes and initial concentrations used.

-

Quantitative Data and Experimental Parameters

The concentrations of SHMP and calcium used vary widely depending on the application. The following table summarizes parameters from different experimental contexts.

| Application Area | SHMP Concentration | Calcium Source & Concentration | Key Findings / Objective | Citations |

| Scale Inhibition | 100 ppm (12 g) | CaCl₂ (1200 g) & NaHCO₃ (800 g) | SHMP acts as an inhibitor, affecting crystal nucleation and growth to prevent calcium carbonate scale formation. | [11] |

| Soymilk Fortification | 0% to 1.2% | CaCl₂ (12.50 to 25.00 mM Ca) | Increasing SHMP reduced free calcium ion concentration and sediment formation. Ionic Ca below 0.4 mM prevented sediment. | [13] |

| Mineral Flotation | Up to 10 mg/L | CaCl₂ (0.01 M) | SHMP prevents the adsorption of calcium complexes on mineral surfaces by forming soluble complexes. | [5] |

| Kidney Stone Dissolution | Varied | CaCl₂ (5 mM) & Sodium Oxalate (5 mM) | HMP was shown to be effective at dissolving calcium oxalate, a major component of kidney stones. | [4] |

Stability, Storage, and Characterization

-

Stability: SHMP solutions can hydrolyze over time, breaking down into smaller phosphate (B84403) units like orthophosphate.[6][7] This process is accelerated by lower pH and higher temperatures.[7][14] The hydrolysis reduces the chelating effectiveness of the solution. Some studies note that freshly prepared SHMP solutions may be inactive and require an incubation period (e.g., 2 days or longer) to become active for certain biological experiments.[9]

-

Storage: To minimize hydrolysis and maintain stability, solutions should be stored in tightly closed containers in a cool, dry place.[8] Recommended materials for storage include rubber-lined containers, plastics, fiberglass-reinforced plastic, or type 316 stainless steel.[14]

-

Characterization: Depending on the experimental requirements, several analytical techniques can be used to characterize the prepared solutions:

-

pH Measurement: To ensure the solution is within the desired pH range for stability and application.

-

Ion-Selective Electrodes: To measure the concentration of free (unsequestered) calcium ions.[13]

-

Inductively Coupled Plasma (ICP) Spectroscopy: To determine the total elemental concentration of calcium and phosphorus.[15]

-

Ion Chromatography (IC): An effective method for measuring orthophosphate and other phosphate ions, which can be used to monitor the hydrolysis of hexametaphosphate.[16]

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the surface of materials treated with the solution to confirm the adsorption of Ca-P complexes.[5]

-

References

- 1. SODIUM HEXAMETAPHOSPHATE (SHMP) - Ataman Kimya [atamanchemicals.com]

- 2. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the reaction mechanism of Sodium Hexametaphosphate with calcium ions? - Blog [junbangchemical.com]

- 4. Hexametaphosphate as a potential therapy for the dissolution and prevention of kidney stones - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D0TB00343C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 7. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]

- 8. hexametaphosphate | CAS#:10124-56-8 | Chemsrc [chemsrc.com]

- 9. Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105329871A - Production method of quick-dissolving type sodium hexametaphosphate - Google Patents [patents.google.com]

- 11. onepetro.org [onepetro.org]

- 12. US20160324893A1 - Calcium polyphosphate salts, methods of making and use in beverage compositions - Google Patents [patents.google.com]

- 13. Effects of calcium chloride and sodium hexametaphosphate on certain chemical and physical properties of soymilk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 15. researchgate.net [researchgate.net]

- 16. New Analytical Approach for the Determination of Calcium Phosphate Dibasic and Tribasic in Processed Food by Comparison of Ion Chromatography with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Calcium Hexametaphosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium hexametaphosphate, a complex inorganic salt, plays a significant role in various industrial and pharmaceutical applications. Its interaction with different solvent systems is a critical parameter for formulation development, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to a notable scarcity of specific quantitative data in peer-reviewed literature, this document focuses on the qualitative solubility characteristics and presents a detailed experimental protocol for determining the precise solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Solubility of this compound in Organic Solvents

One study noted that ethanol (B145695) can induce the precipitation of calcium phosphates from aqueous solutions, which further supports the low solubility of calcium phosphate (B84403) salts in alcoholic solvents.

The following table summarizes the qualitative solubility of this compound in a range of organic solvents based on general statements found in the literature regarding similar inorganic salts.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Very Low / Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Very Low / Insoluble |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble |

| Toluene | C₇H₈ | Non-polar | Insoluble |

| Hexane | C₆H₁₄ | Non-polar | Insoluble |

| Chloroform | CHCl₃ | Polar Aprotic | Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Low / Insoluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very Low / Insoluble |

Note: "Very Low / Insoluble" indicates that while complete insolubility is expected, trace amounts may dissolve. Precise quantitative determination requires experimental validation.

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, a robust and accurate experimental protocol is essential. The following methodology outlines a comprehensive approach to determine the solubility of this compound in a specific organic solvent. This protocol is a synthesis of established methods for determining the solubility of inorganic salts.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvent of Interest (analytical grade)

-

Analytical Balance (± 0.0001 g)

-

Temperature-controlled Orbital Shaker or Magnetic Stirrer with Hotplate

-

Syringe Filters (e.g., 0.22 µm PTFE)

-

Volumetric Flasks and Pipettes (Class A)

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for calcium analysis

-

Ion Chromatography (IC) for phosphate analysis (optional)

-

pH meter (for aqueous comparisons, if needed)

-

Drying Oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Materials:

-

Dry the this compound powder in an oven at a specified temperature (e.g., 105 °C) for a defined period to remove any residual moisture. Cool in a desiccator before use.

-

Ensure the organic solvent is of high purity and de-gassed if necessary to avoid bubble formation during the experiment.

-

-

Equilibration:

-

To a series of sealed, temperature-controlled vessels, add a known volume of the organic solvent.

-

Add an excess amount of the dried this compound to each vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Place the vessels in a temperature-controlled shaker or on a stirrer and agitate at a constant speed to facilitate dissolution.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours). The required time should be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any suspended solid particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration range appropriate for the analytical technique to be used.

-

-

Analysis:

-

Determine the concentration of calcium in the diluted sample using ICP-OES or AAS.

-

If desired, the phosphate concentration can be determined using Ion Chromatography.

-

Prepare a calibration curve using standard solutions of known calcium and/or phosphate concentrations in the same solvent matrix.

-

-

Calculation of Solubility:

-

From the concentration of calcium (and/or phosphate) in the analyzed sample and the dilution factor, calculate the concentration in the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

Data Interpretation and Reporting

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Report the solubility value along with the standard deviation.

-

Clearly state the experimental conditions, including the temperature, pressure, and the specific form of this compound used.

-

Visual inspection of the undissolved solid after the experiment is recommended to check for any changes in its physical appearance, which might suggest a phase transformation.

Logical Relationship Diagram for Solubility Determination

The following diagram illustrates the key factors and their relationships in the process of determining the solubility of a salt like this compound.

Caption: Key factors influencing the experimental determination of solubility.

Conclusion

Characterization of Calcium Hexametaphosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques used to characterize calcium hexametaphosphate. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this versatile excipient. This guide details the principles, experimental protocols, and data interpretation for a range of analytical methods, ensuring a thorough understanding of the material's physicochemical properties.

Physicochemical Properties

This compound is a complex inorganic polyphosphate. A precise characterization of its physical and chemical properties is crucial for its application in drug delivery systems, where it can function as a sequestering agent, a dispersant, or a component of amorphous calcium phosphate-based materials.[1] Due to a lack of extensive public data specifically for this compound, some properties of sodium hexametaphosphate are included for comparative purposes, as they share the same polyphosphate backbone.

Table 1: Physicochemical Properties of Hexametaphosphates

| Property | Value | Notes and Citations |

| Molecular Formula | (CaP₃O₉)n | The exact formula can vary as it is a polymeric mixture. |

| Appearance | Odorless, colorless crystals or white powder. | [2] |

| Solubility | Usually incompletely soluble in water; soluble in acidic medium.[2] | The solubility of polyphosphates is generally dependent on chain length and the specific salt form.[3] |

| pH of Solution | 6.0 - 7.7 (for sodium hexametaphosphate solution) | The pH of a this compound solution may vary.[4] |

| Density | ~2.484 g/cm³ (for sodium hexametaphosphate) | Specific density for the calcium salt is not readily available.[5] |

| Refractive Index | ~1.482 (for sodium hexametaphosphate) | Specific refractive index for the calcium salt is not readily available.[5] |

| Melting Point | Decomposes upon heating. | The thermal decomposition of calcium phosphates is a complex process involving multiple steps.[6][7] |

| Decomposition Temperature | Begins to lose water at ~100-200°C, with further decomposition at higher temperatures. | The final product of thermal decomposition at temperatures above 500°C is calcium polyphosphate, Ca(PO₃)₂.[6] |

Spectroscopic Characterization

Spectroscopic techniques are powerful tools for elucidating the molecular structure and composition of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a primary technique for characterizing polyphosphates, providing detailed information about the phosphate (B84403) chain length and the presence of different phosphate species (orthophosphates, pyrophosphates, and cyclic phosphates).[8]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 50-100 mg of the this compound sample in 1 mL of a suitable solvent. Deuterated water (D₂O) is commonly used. Due to the limited solubility of this compound in neutral water, acidification with a small amount of HCl or dissolution in an EDTA solution may be necessary to obtain a sufficient concentration for analysis.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

-

Acquisition Parameters:

-

Nucleus: ³¹P

-

Reference: 85% H₃PO₄ (external standard)

-

Pulse Program: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of the phosphorus nuclei.

-

Number of Scans: 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: The chemical shifts (δ) of the ³¹P signals are indicative of the different phosphate environments:

-

Orthophosphate: A single peak typically appears around 0 ppm.

-

Pyrophosphate (end groups of a chain): A singlet or doublet can be observed in the range of -5 to -10 ppm.

-

Middle groups of a polyphosphate chain: A broad peak or multiple peaks are found further upfield, typically between -18 and -25 ppm.

-

Cyclic phosphates (e.g., trimetaphosphate): A sharp singlet may be observed around -20 ppm.

-

Table 2: Typical ³¹P NMR Chemical Shifts for Polyphosphates

| Phosphate Species | Typical Chemical Shift (ppm) |

| Orthophosphate | ~ 0 |

| Pyrophosphate | -5 to -10 |

| Polyphosphate (middle groups) | -18 to -25 |

| Trimetaphosphate (cyclic) | ~ -20 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a sample. For this compound, it is used to confirm the presence of phosphate and water groups.

Experimental Protocol:

-

Sample Preparation: Prepare a solid sample by mixing a small amount of the this compound powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Analysis: The characteristic absorption bands are assigned to specific vibrational modes:

-

P-O-P asymmetric stretching: ~900-1000 cm⁻¹

-

PO₂ symmetric and asymmetric stretching: ~1100-1300 cm⁻¹

-

O-H stretching (from water): A broad band around 3400 cm⁻¹

-

H-O-H bending (from water): A band around 1640 cm⁻¹

-

Table 3: Key FTIR Absorption Bands for Calcium Polyphosphates

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of adsorbed water |

| ~1640 | H-O-H bending of adsorbed water |

| ~1280 | Asymmetric stretching of PO₂ groups |

| ~1100 | Symmetric stretching of PO₂ groups |

| ~900-1000 | Asymmetric stretching of P-O-P bridges |

| ~720-780 | Symmetric stretching of P-O-P bridges |

Structural and Morphological Analysis

These techniques provide information on the crystalline nature, particle size, and shape of this compound.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline or amorphous nature of a material. It can be used to identify the specific crystalline phases present in a sample by comparing the diffraction pattern to reference databases.[9]

Experimental Protocol:

-

Sample Preparation: The sample should be a fine, homogeneous powder. Gently press the powder into a sample holder.

-

Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is commonly used.

-

Acquisition Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10° to 70°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

-

Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous nature. The d-spacing values calculated from the peak positions using Bragg's Law (nλ = 2d sinθ) can be compared to the Joint Committee on Powder Diffraction Standards (JCPDS) database for phase identification.

Particle Size Analysis

Particle size distribution is a critical parameter in drug formulation, affecting dissolution rates, bioavailability, and processability. Laser diffraction is a common method for determining particle size.

Experimental Protocol:

-

Sample Preparation: Disperse a small amount of the this compound powder in a suitable liquid dispersant (e.g., deionized water or an organic solvent). The use of a surfactant or a dispersing agent like sodium pyrophosphate may be necessary to prevent agglomeration.[10] Sonication can also be applied to break up agglomerates.

-

Instrumentation: Use a laser diffraction particle size analyzer.

-

Acquisition Parameters: Follow the instrument manufacturer's instructions for measurement. The refractive index of the material is a required parameter.

-

Data Analysis: The instrument software calculates the particle size distribution based on the light scattering pattern. The results are typically reported as D10, D50 (median particle size), and D90 values.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute suspension of this compound in a suitable medium, typically deionized water.[11] The pH of the suspension should be measured and can be adjusted to investigate its effect on zeta potential.

-

Instrumentation: Use a zeta potential analyzer, which often utilizes the principle of electrophoretic light scattering.

-

Acquisition Parameters: The instrument applies an electric field to the suspension and measures the velocity of the particles.

-

Data Analysis: The electrophoretic mobility is used to calculate the zeta potential. A high absolute zeta potential (typically > ±30 mV) indicates good colloidal stability.

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as it is heated, providing information on dehydration, decomposition, and thermal stability. DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions, such as melting and crystallization.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound powder (5-10 mg) into an appropriate sample pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Acquisition Parameters:

-

Atmosphere: Typically nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate of 10 °C/min is common.

-

Temperature Range: From ambient temperature to 1000 °C or higher, depending on the expected decomposition temperature.

-

-

Data Analysis:

-

TGA Curve: A plot of mass versus temperature. Mass loss steps correspond to dehydration or decomposition events.

-

DSC Curve: A plot of heat flow versus temperature. Endothermic peaks can indicate dehydration or melting, while exothermic peaks can indicate crystallization or oxidative decomposition. The thermal decomposition of calcium phosphates can be a multi-step process.[12]

-

Biocompatibility Assessment

For applications in drug development, particularly for implantable or injectable formulations, the biocompatibility of this compound must be evaluated. The ISO 10993 series of standards provides a framework for these assessments.[13]

In Vitro Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell death or inhibit cell growth.

Experimental Protocol (Extract Test):

-

Extract Preparation (as per ISO 10993-12):

-

Incubate the this compound sample in a cell culture medium (e.g., MEM with 10% serum) at 37 °C for 24-72 hours. The ratio of the material surface area or mass to the volume of the medium is specified in the standard.

-

After incubation, the medium (now the extract) is collected and sterilized by filtration.

-

-

Cell Culture:

-

Seed a suitable cell line (e.g., L929 mouse fibroblasts or human osteoblasts) in multi-well plates and culture until they reach a sub-confluent monolayer.[6]

-

-

Exposure:

-

Replace the normal culture medium with the prepared extract of the test material. Include positive (a known cytotoxic material) and negative (the culture medium alone) controls.

-

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

-

Assessment of Cytotoxicity:

-

Qualitative: Observe the cell morphology under a microscope for signs of cell lysis, rounding, or detachment.

-

Quantitative: Use a cell viability assay (e.g., MTT, XTT, or neutral red uptake) to measure the percentage of viable cells compared to the negative control. A reduction in cell viability below 70% is generally considered a cytotoxic effect.

-

Conclusion

The characterization of this compound requires a multi-faceted approach employing a range of analytical techniques. This guide has provided an overview of the key methods, including spectroscopy, structural and morphological analysis, thermal analysis, and biocompatibility testing. By following the detailed protocols and understanding the principles of each technique, researchers and drug development professionals can gain a thorough understanding of the properties of this compound, ensuring its quality, consistency, and suitability for its intended application.

References

- 1. bio.umass.edu [bio.umass.edu]

- 2. fao.org [fao.org]

- 3. Studies of the solubility of different calcium phosphate ceramic particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hexametaphosphate | CAS#:10124-56-8 | Chemsrc [chemsrc.com]

- 5. Showing Compound this compound (FDB009055) - FooDB [foodb.ca]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chalcogen.ro [chalcogen.ro]

- 13. Calcium phosphate | 7758-87-4 [chemicalbook.com]

An In-depth Technical Guide on the Core Mechanism of Action of Calcium Hexametaphosphate as a Sequestrant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Hexametaphosphate (SHMP) is a potent sequestrant widely utilized across various industries for its exceptional ability to chelate divalent and trivalent cations, most notably calcium (Ca²⁺). This technical guide delineates the core mechanism of action of SHMP as a calcium sequestrant, providing quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying chemical principles. The primary mechanism involves the formation of a stable, water-soluble complex between the polyphosphate chain and calcium ions, effectively removing them from solution and preventing their participation in precipitation reactions or other undesirable chemical interactions.

Core Sequestration Mechanism

The fundamental principle behind the sequestering action of sodium hexametaphosphate is its ability to act as a polydentate ligand. The SHMP molecule, which typically exists as a mixture of polymeric metaphosphates, possesses multiple phosphate (B84403) groups with negatively charged oxygen atoms. These oxygen atoms serve as coordination sites for divalent cations like calcium.

The sequestration process can be represented by the following equilibrium reaction:

nCa²⁺ + (NaPO₃)₆ → [Caₙ(PO₃)₆]²ⁿ⁻⁶ + 6Na⁺

The resulting calcium-hexametaphosphate complex is a stable, water-soluble species. By binding free calcium ions, SHMP effectively lowers their concentration in solution, preventing the formation of insoluble calcium salts such as calcium carbonate or calcium oxalate. Research indicates that SHMP readily reacts with Ca²⁺ to form complexes, with one study identifying a water-soluble complex with the formula [Ca₂(PO₃)₆]²⁻[1].

Stoichiometry of Calcium Sequestration

The molar binding ratio of calcium to SHMP is a critical parameter in understanding its sequestration capacity. Studies have shown that SHMP is a strong chelator of calcium ions, with a reported binding ratio of 3:1 (Ca²⁺:SHMP)[2].

Quantitative Data on Sequestration Performance

Effect of pH on Sequestration Efficiency

The pH of the solution plays a significant role in the sequestration efficiency of SHMP. Generally, SHMP is more effective in slightly acidic to neutral conditions. One study on the inhibition of calcium carbonate scaling demonstrated that the inhibition efficiency of SHMP can be significantly higher at a pH of 6.5 compared to a pH of 8.5[3]. This is likely due to the protonation state of the phosphate groups at different pH values, which affects their ability to coordinate with calcium ions.

| Parameter | Condition 1 | Condition 2 | Observation | Reference |

| pH | 6.5 | 8.5 | Sequestration efficiency is significantly higher at pH 6.5 for inhibiting calcium carbonate scale. | [3] |

Effect of Temperature on Sequestration Efficiency

Temperature can also impact the stability of the calcium-SHMP complex. While specific quantitative data on the temperature dependence of SHMP's calcium sequestration is limited, thermodynamic principles suggest that the stability of the complex will be affected by changes in temperature. It is important to note that at high temperatures, SHMP can undergo hydrolysis, which may reduce its chelating properties[4].

| Parameter | Condition | Observation | Reference |

| Temperature | High Temperatures | Potential for hydrolysis of SHMP, which can decrease its sequestration effectiveness. | [4] |

Experimental Protocols for Characterization

A variety of analytical techniques can be employed to quantify the sequestration capacity and characterize the interaction between SHMP and calcium ions.

Determination of Calcium Sequestration Capacity by EDTA Titration

This method determines the amount of free calcium ions remaining in a solution after the addition of SHMP.

Principle: A known amount of calcium is treated with SHMP. The remaining free calcium is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, using a colorimetric indicator.

Reagents and Equipment:

-

Standard Calcium Carbonate (CaCO₃) solution (e.g., 1000 ppm)

-

Sodium Hexametaphosphate (SHMP) solution of known concentration

-

Standardized EDTA solution (e.g., 0.01 M)

-

Ammonia-Ammonium Chloride Buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Burette, pipettes, conical flasks, magnetic stirrer

Procedure:

-

Preparation of Calcium Solution with SHMP:

-

Pipette a known volume of the standard calcium solution into a conical flask.

-

Add a specific volume of the SHMP solution and mix thoroughly. Allow sufficient time for the sequestration reaction to reach equilibrium.

-

-

Titration:

-

Add 1-2 mL of the ammonia-ammonium chloride buffer to the flask to maintain a pH of approximately 10.

-

Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red in the presence of free calcium ions.

-

Titrate the solution with the standardized EDTA solution until the color changes from wine-red to a distinct blue, indicating the endpoint.

-

-

Calculation:

-

The amount of free calcium is calculated from the volume of EDTA used.

-

The sequestered calcium is determined by subtracting the free calcium from the initial total calcium.

-

The sequestration capacity of SHMP can then be expressed as mg of Ca²⁺ sequestered per gram of SHMP.

-

Ion-Selective Electrode (ISE) Method for Free Calcium Determination

Principle: A calcium-selective electrode is used to directly measure the activity (which is proportional to the concentration in dilute solutions) of free calcium ions in a solution before and after the addition of SHMP.

Reagents and Equipment:

-

Calcium Ion-Selective Electrode

-

Reference Electrode

-

Ion meter or pH/mV meter

-

Standard calcium solutions for calibration

-

SHMP solution

-

Ionic Strength Adjustor (ISA)

-

Magnetic stirrer and beakers

Procedure:

-

Calibration: Calibrate the calcium ISE using a series of standard calcium solutions of known concentrations.

-

Initial Measurement:

-

Take a known volume of a standard calcium solution and add the recommended volume of ISA.

-

Immerse the electrodes in the solution and record the stable potential reading. Convert this reading to the initial free calcium concentration using the calibration curve.

-

-

Sequestration:

-

Add a known volume of the SHMP solution to the calcium solution and stir.

-

Allow the solution to equilibrate.

-

-

Final Measurement: Record the new stable potential reading and determine the final free calcium concentration.

-

Calculation: The amount of sequestered calcium is the difference between the initial and final free calcium concentrations.

Spectroscopic and Surface Analysis Techniques

4.3.1 Fourier Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR can be used to observe changes in the vibrational modes of the phosphate groups in SHMP upon complexation with calcium.

-

Procedure:

-

Obtain the FTIR spectrum of a pure SHMP solution.

-

Prepare a solution of the calcium-SHMP complex.

-

Obtain the FTIR spectrum of the complex solution.

-

Compare the spectra. Shifts in the P-O stretching frequencies can indicate the coordination of the phosphate groups to the calcium ions.

-

4.3.2 X-ray Photoelectron Spectroscopy (XPS)

-

Principle: XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical state of the elements on the surface of a material. It can be used to study the adsorption of SHMP onto calcium-containing surfaces.

-

Procedure:

-

Analyze the surface of a calcium-containing substrate (e.g., calcite) to obtain the binding energies of Ca 2p and other relevant elements.

-

Treat the substrate with an SHMP solution.

-

Analyze the treated surface with XPS.

-

The appearance of a P 2p peak and shifts in the Ca 2p binding energy would indicate the adsorption and complexation of SHMP on the surface[5].

-

4.3.3 Zeta Potential Measurement

-

Principle: Zeta potential measurement can be used to assess the change in the surface charge of particles in a suspension upon the adsorption of SHMP. The chelation of surface calcium ions by SHMP will alter the surface charge.

-

Procedure:

-

Measure the zeta potential of a suspension of calcium-containing particles (e.g., calcium carbonate) in an electrolyte solution.

-

Add a known concentration of SHMP to the suspension and allow it to equilibrate.

-

Measure the zeta potential again. A significant change in the zeta potential is indicative of the interaction between SHMP and the particle surface[5].

-

Visualizations of Mechanisms and Workflows

Sequestration Mechanism

Caption: Chelation of Calcium Ions by SHMP.

Experimental Workflow for Sequestration Capacity Determination

References

An In-Depth Technical Guide to the Thermal Decomposition of Calcium Hexametaphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexametaphosphate, a term often used commercially to refer to amorphous calcium polyphosphate or calcium metaphosphate glass, is a complex inorganic polymer with significant applications in various scientific and industrial fields, including as a component in bioceramics and a sequestrant. Its behavior at elevated temperatures is a critical factor in its processing and application. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the transformation pathway, key thermal events, and the experimental protocols used for its characterization. The information presented is synthesized from numerous studies on the thermal analysis of amorphous calcium phosphates and related metaphosphate glasses.

Thermal Decomposition Pathway

Commercially available this compound is typically an amorphous glass. Its thermal decomposition is not a simple one-step process but rather a series of physical and chemical transformations. The pathway is highly dependent on the initial state of the material (amorphous or crystalline), its stoichiometry (Ca/P ratio), and the heating conditions such as heating rate and atmosphere. For the common amorphous form, the general thermal decomposition pathway involves devitrification (crystallization) and subsequent melting of the crystalline phases. In the presence of water, hydrolysis can also play a role.

The thermal decomposition of hydrated or acidic calcium phosphates, which can be precursors to polyphosphates, involves initial dehydration followed by the condensation of phosphate (B84403) groups to form pyrophosphates and longer polyphosphate chains at higher temperatures.

Quantitative Data on Thermal Events

The following table summarizes the key thermal events and their corresponding temperature ranges for calcium metaphosphate glass, which is representative of commercial this compound. These values can vary depending on the specific composition and experimental conditions.

| Thermal Event | Temperature Range (°C) | Enthalpy Change (if applicable) | Method of Observation | Notes |

| Glass Transition (Tg) | 500 - 600 | Endothermic shift in baseline | DSC | Marks the transition from a rigid glass to a supercooled liquid. |

| Crystallization (Tc) | 600 - 750 | Exothermic peak | DSC | Amorphous glass crystallizes into more stable crystalline phases, primarily β-Ca(PO₃)₂. |

| Melting Point (Tm) | 970 - 980 | Endothermic peak | DSC | Melting of the crystalline β-Ca(PO₃)₂ phase. |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on a combination of thermoanalytical and spectroscopic techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This is a fundamental technique to identify thermal transitions and measure mass changes as a function of temperature.

-

Objective: To determine the temperatures of glass transition, crystallization, melting, and to quantify any mass loss due to dehydration or decomposition.

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous TGA-DSC instrument is ideal.

-

Experimental Parameters:

-

Heating Rate: A controlled heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From room temperature to at least 1200 °C to capture all major transitions.

-

Atmosphere: An inert atmosphere, such as dry nitrogen or argon, is used to prevent reactions with atmospheric components. A flow rate of 20-50 mL/min is common.

-

Analysis: The TGA curve plots mass change versus temperature, while the DSC curve shows the heat flow, revealing endothermic and exothermic events.

-

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the material before and after heating.

-

Objective: To determine the amorphous or crystalline nature of the initial sample and to identify the crystalline phases formed at different stages of thermal treatment.

-

Sample Preparation: The sample is finely ground to a powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder. For in-situ studies, a high-temperature stage is used.

-

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.

-

Experimental Parameters:

-

Radiation: Commonly Cu Kα radiation.

-

Scan Range (2θ): A wide angular range (e.g., 10-80°) is scanned to capture all relevant diffraction peaks.

-

Procedure: A diffraction pattern of the as-received sample is first obtained. To study the decomposition products, samples are heated to specific temperatures (e.g., just above the crystallization peak observed in DSC) in a furnace, held for a certain duration, and then cooled before XRD analysis. Alternatively, high-temperature XRD (HT-XRD) allows for real-time monitoring of phase changes as the sample is heated.

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the chemical bonding and structure of the phosphate chains.

-

Objective: To monitor changes in the phosphate chain structure (e.g., depolymerization or condensation) and to identify functional groups present in the material at different temperatures.

-

Sample Preparation: For FTIR, the sample is typically mixed with KBr and pressed into a pellet. For Raman spectroscopy, the powder sample can be analyzed directly.

-

Instrumentation: An FTIR spectrometer and a Raman spectrometer.

-

Procedure: Spectra are collected from the as-received sample and from samples that have been heat-treated to various temperatures. This allows for a comparison of the vibrational modes and an understanding of the structural transformations.

Conclusion

The thermal decomposition of this compound, which is typically an amorphous calcium polyphosphate glass, is a multi-stage process involving glass transition, crystallization into phases such as β-calcium metaphosphate, and eventual melting at higher temperatures. A thorough understanding of these transformations is essential for the effective use of this material in high-temperature applications and for the controlled synthesis of calcium phosphate-based bioceramics. The combination of thermoanalytical and spectroscopic techniques provides a powerful approach to elucidating the complex thermal behavior of this important inorganic polymer.

Crystalline Structure of Calcium Polyphosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of calcium polyphosphates, often referred to generally as calcium metaphosphates. While the term "calcium hexametaphosphate" suggests a cyclic phosphate (B84403) with six repeating units, the most extensively characterized crystalline structures for calcium metaphosphates correspond to long-chain polyphosphates with the general formula Ca(PO₃)₂. This document focuses on the well-documented polymorphic forms of calcium polyphosphate, presenting their crystallographic data, the experimental methodologies used for their characterization, and visualizations of key processes and relationships.

Polymorphism of Calcium Polyphosphate (Ca(PO₃)₂)

Calcium polyphosphate, Ca(PO₃)₂, is known to exist in at least three polymorphic forms: α-Ca(PO₃)₂, β-Ca(PO₃)₂, and γ-Ca(PO₃)₂.[1] Each polymorph possesses a unique crystal structure with distinct arrangements of the polyphosphate chains and coordination of the calcium ions. The β-polymorph is the thermodynamically stable form at room temperature.[1] The γ-polymorph is stable up to 690 °C, at which point it irreversibly transforms into the β-form.[1][2]

Crystallographic Data of Calcium Polyphosphate Polymorphs

The crystallographic data for the α, β, and γ polymorphs of calcium polyphosphate, as determined by X-ray diffraction techniques, are summarized in the tables below.

Table 1: Crystallographic Data for α-Ca(PO₃)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 13.6835(14) |

| b (Å) | 19.981(2) |

| c (Å) | 6.7535(7) |

| α (°) | 90 |

| β (°) | 94.514(2) |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1840.7(3) |

| Z | 16 |

Table 2: Crystallographic Data for β-Ca(PO₃)₂ (β-TCP)

| Parameter | Value |

| Crystal System | Rhombohedral |

| Space Group | R3c |

| a (Å) | 10.4352(2) |

| b (Å) | 10.4352(2) |

| c (Å) | 37.4029(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 3527.5 |

| Z | 21 |

Note: The data for β-Ca(PO₃)₂ is presented for the hexagonal setting of the rhombohedral system.[3][4]

Table 3: Crystallographic Data for γ-Ca(PO₃)₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 9.5669(2) |

| b (Å) | 9.5023(2) |

| c (Å) | 10.3717(3) |

| α (°) | 90 |

| β (°) | 93.474(2) |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 941.13(4) |

| Z | 8 |

| Calculated Density (Mg/m³) | 2.795 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystalline structure of calcium polyphosphates relies primarily on X-ray diffraction (XRD) techniques, namely single-crystal XRD and powder XRD.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.[5][6]

Methodology:

-

Crystal Growth: High-quality single crystals are essential for successful SC-XRD analysis.[7] For γ-Ca(PO₃)₂, single crystals can be obtained by flux methods, for example, by heating a mixture of phosphoric acid and calcium hydroxide (B78521) at 250 °C.[2]

-

Crystal Mounting: A suitable single crystal, typically with dimensions around 0.1 x 0.1 x 0.1 mm, is carefully selected and mounted on a goniometer head.[2][7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, commonly from a Cu Kα (λ = 1.54178 Å) or Mo Kα (λ = 0.71073 Å) source, and directed at the crystal.[2][8] The crystal is rotated, and the diffraction pattern, consisting of a series of spots, is recorded by a detector.[6]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group of the crystal. The arrangement of atoms within the unit cell is determined using methods such as direct methods.[2] The initial structural model is then refined using a least-squares method to best fit the experimental data.[2][9]

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is used for phase identification and for the determination of crystal structure from polycrystalline samples.

Methodology:

-

Sample Preparation: A crystalline sample is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

-

Data Collection: The powdered sample is placed in a sample holder in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared to databases of known materials for phase identification.

-

Structure Refinement (Rietveld Method): For quantitative analysis and refinement of the crystal structure, the Rietveld method is employed. This method involves a least-squares refinement of a calculated diffraction pattern against the experimental data. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak shape parameters, to minimize the difference between the calculated and observed patterns.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of calcium polyphosphate crystal structures.

References

- 1. Crystal Structures of Calcium Orthophosphates | NIST [nist.gov]

- 2. Showing Compound this compound (FDB009055) - FooDB [foodb.ca]

- 3. byjus.com [byjus.com]

- 4. researchgate.net [researchgate.net]

- 5. metaphosphoric acid, (h6p6o18), calcium salt | Ca3O18P6 | CID 61479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium Hexametaphosphate (SHMP) [benchchem.com]

- 7. webqc.org [webqc.org]

- 8. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of Calcium Hexametaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of calcium hexametaphosphate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data for comparative analysis, and a visual representation of key concepts and workflows.

This compound, a complex inorganic polyphosphate, plays a significant role in various industrial and biomedical applications, including its use as a sequestering agent, in water treatment, and as a potential therapeutic agent. Its efficacy is intrinsically linked to its structure, which can be a mixture of linear and cyclic polyphosphates of varying chain lengths. Spectroscopic techniques are paramount in elucidating this structural complexity and ensuring quality control.

Introduction to Spectroscopic Techniques for this compound Analysis

A suite of spectroscopic methods is employed to characterize this compound, each providing unique insights into its molecular structure, composition, and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful, non-destructive technique that provides detailed information about the different phosphate (B84403) environments within a sample. It can distinguish between terminal, middle, and cyclic phosphate groups, allowing for the determination of the average chain length of linear polyphosphates and the quantification of cyclic species.

-

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these methods are sensitive to the P-O, P=O, and P-O-P bonds within the phosphate backbone. The frequencies of these vibrations can be influenced by the chain length, the presence of cyclic structures, and the coordination with calcium ions.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It is used to determine the Ca/P atomic ratio and to identify the binding energies of Ca, P, and O, which can help in phase identification and purity assessment.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and related calcium phosphate compounds. This information is crucial for spectral interpretation and comparative analysis.

Table 1: ³¹P NMR Chemical Shifts for Polyphosphate Species

| Phosphate Species | Structural Unit | Chemical Shift (δ, ppm) |

| Orthophosphate | - | 2.6 |

| Pyrophosphate | - | -6.9 |

| Trimetaphosphate (cyclic) | Cyclic | -20.8 |

| Tripolyphosphate (linear, n=3) | End Groups (e) | -6.0 (doublet) |

| Middle Group (m) | -20.8 (triplet) | |

| Hexametaphosphate (linear) | End Groups (e) | ~ -6.0 |

| Middle Groups (m) | ~ -21.0 | |

| Larger Cyclic Species | -23.0 to -24.0 |

Note: Chemical shifts are referenced to 85% H₃PO₄. The exact chemical shifts can be influenced by pH, concentration, and the specific counter-ion.

Table 2: Key FTIR and Raman Vibrational Modes for Calcium Polyphosphates

| Vibrational Mode | Description | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| ν_as(PO₂) | Asymmetric stretching of terminal PO₂ groups | ~1240 | ~1170 |

| ν_s(PO₂) | Symmetric stretching of terminal PO₂ groups | ~1100 | ~1080 |

| ν_as(P-O-P) | Asymmetric stretching of bridging P-O-P groups | ~880 | ~750 |

| ν_s(P-O-P) | Symmetric stretching of bridging P-O-P groups | ~710 | ~680 |

| δ(O-P-O) | Bending modes of phosphate groups | 510 - 600 | 400 - 600 |

Note: These are approximate ranges for calcium polyphosphate glasses and may vary for crystalline this compound.

Table 3: XPS Core Level Binding Energies for Calcium Phosphates

| Element & Orbital | Calcium Phosphate Phase | Binding Energy (eV) |

| Ca 2p₃/₂ | Hydroxyapatite (HAP) | ~347.8 |

| Dicalcium Phosphate Dihydrate (DCPD) | ~347.8 | |

| P 2p | Hydroxyapatite (HAP) | 133.4 - 133.7 |

| Dicalcium Phosphate Dihydrate (DCPD) | 133.4 - 133.7 | |

| O 1s | Hydroxyapatite (HAP) | 531.0 - 531.2 |

| Dicalcium Phosphate Dihydrate (DCPD) | 531.5 - 531.7 |

Note: Binding energies can be influenced by surface charging and calibration methods. The interaction of hexametaphosphate with calcium may lead to shifts in these values.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is adapted for the analysis of the structure and average chain length of hexametaphosphate.[1]

1. Sample Preparation:

- Dissolve approximately 10 mg of the this compound sample in 650 µL of deuterium (B1214612) oxide (D₂O).

- Ensure complete dissolution; gentle vortexing may be applied.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz).

- Tune the probe to the ³¹P frequency (e.g., 162 MHz for a 400 MHz instrument).

- Set the temperature to 298 K.

3. Data Acquisition:

- Use a standard single-pulse experiment.

- Set the acquisition time to approximately 1.04 seconds.

- Use a relaxation delay of 2 seconds.

- Acquire a sufficient number of scans (e.g., 200) to achieve a good signal-to-noise ratio.

- Proton decoupling is typically not required for routine analysis.

4. Data Processing and Analysis:

- Use an external reference of 85% H₃PO₄ for chemical shift calibration (δ = 0 ppm).

- Apply an appropriate line broadening factor if necessary.

- Integrate the peaks corresponding to the end groups, middle groups, and any cyclic species.

- Calculate the average chain length (n) of linear polyphosphates using the formula: n = 2 * (Area_middle + Area_end) / Area_end.

Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of powdered this compound using the Attenuated Total Reflectance (ATR) method.

1. Sample Preparation:

- Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in an agate mortar and pestle.

2. FTIR Spectrometer Setup:

- Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

- Perform a background scan with a clean, empty ATR crystal.

3. Data Acquisition:

- Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

- Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

- Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.

- Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

4. Data Processing and Analysis:

- Perform baseline correction and ATR correction if necessary using the spectrometer software.

- Identify the characteristic vibrational bands for P-O, P=O, and P-O-P groups as detailed in Table 2.

- Compare the spectrum to reference spectra of known calcium phosphate compounds for phase identification.

Raman Spectroscopy

This protocol describes the analysis of powdered this compound.

1. Sample Preparation:

- Place a small amount of the powdered this compound sample onto a microscope slide or into a shallow well plate.

- Gently press the powder to create a flat surface for analysis.

2. Raman Spectrometer Setup:

- Use a Raman microscope system.

- Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The choice may depend on the fluorescence of the sample.

- Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

3. Data Acquisition:

- Focus the laser onto the surface of the sample.

- Set the laser power to a level that provides a good signal without causing sample degradation.

- Acquire the spectrum over a suitable wavenumber range (e.g., 200 to 1800 cm⁻¹).

- Use an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

4. Data Processing and Analysis:

- Perform baseline correction to remove any fluorescence background.

- Identify the Raman bands corresponding to the vibrational modes of the phosphate groups (see Table 2).

- Compare the peak positions and relative intensities to reference spectra for structural elucidation.

X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines the surface analysis of powdered this compound.

1. Sample Preparation:

- Press the this compound powder into a thin pellet.

- Alternatively, sprinkle the powder onto a piece of carbon tape mounted on a sample holder. Ensure any loose powder is removed.

- Mount the sample holder into the XPS instrument.

2. XPS Instrument Setup:

- Use a monochromatic Al Kα or Mg Kα X-ray source.

- Ensure the analysis chamber is under ultra-high vacuum (UHV) conditions.

- Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).

3. Data Acquisition:

- Acquire a survey spectrum to identify all elements present on the surface.

- Acquire high-resolution spectra for the Ca 2p, P 2p, and O 1s regions.

4. Data Processing and Analysis:

- Perform peak fitting on the high-resolution spectra to determine the binding energies and relative atomic concentrations of the elements.

- Calculate the Ca/P atomic ratio from the peak areas and the appropriate relative sensitivity factors.

- Compare the measured binding energies to the values in Table 3 to aid in phase identification.

Visualizations of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound analysis.

Caption: Chelation of Calcium by a Linear Polyphosphate Chain.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Flow for ³¹P NMR Data Interpretation.

References

calcium hexametaphosphate chemical formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium hexametaphosphate is an inorganic compound with the chemical formula Ca₃P₆O₁₈. It is the calcium salt of hexametaphosphoric acid, a cyclic polyphosphate. It is important to distinguish this compound from calcium metaphosphate, a related but chemically distinct compound with the formula Ca(PO₃)₂. Due to the limited availability of specific research data on this compound, this guide also incorporates relevant information on the hexametaphosphate anion and its sodium salt to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

The following table summarizes the known chemical and physical properties of this compound. Data for the more extensively studied sodium hexametaphosphate is included for comparison.

| Property | This compound | Sodium Hexametaphosphate (for comparison) |

| Chemical Formula | Ca₃P₆O₁₈[1][2] | Na₆P₆O₁₈[3][4] |

| CAS Number | 10102-76-8[1][2] | 10124-56-8[5] |

| Molecular Weight | 594.07 g/mol [2] | 611.77 g/mol [4] |

| Appearance | Data not available | White crystals[4] |

| Solubility in Water | Data not available | Soluble[4] |

| Melting Point | Data not available | 628 °C[4] |

| Boiling Point | Data not available | 1,500 °C[4] |

| Density | Data not available | 2.484 g/cm³[4] |

| Synonyms | Tricalcium hexaoxocyclohexaphosphoxane-2,4,6,8,10,12-hexakis(olate)[1] | Calgon S, Graham's salt, Hexasodium metaphosphate[4] |

Synthesis

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, the properties of the hexametaphosphate anion and other calcium phosphate (B84403) compounds suggest several potential uses in research and drug development.

-

Chelating and Sequestrant Agent: Hexametaphosphates are excellent chelating agents for divalent and trivalent metal ions.[6] This property is valuable in drug formulations to prevent the degradation of active pharmaceutical ingredients (APIs) that can be catalyzed by metal ions.[6] this compound is used as a sequestrant in the food industry.

-

Emulsifying and Dispersing Agent: In pharmaceutical formulations, hexametaphosphates can act as emulsifying and dispersing agents, which is crucial for the stability of emulsions and suspensions in products like topical creams and lotions.[6]

-

Drug Delivery Systems: Calcium phosphate-based nanomaterials are extensively researched for their potential in drug delivery due to their biocompatibility and biodegradability.[3][7] These materials can encapsulate and protect therapeutic agents, allowing for controlled and targeted release.[3][8] While not specific to the hexametaphosphate form, this highlights a significant area of research for calcium phosphate compounds.

Experimental Protocols

Detailed experimental protocols involving this compound are scarce. However, research on sodium hexametaphosphate (SHMP) provides a valuable framework for studying the biological effects of the hexametaphosphate anion, particularly its interaction with calcium signaling. The following protocol is adapted from a study on the induction of calcium signaling by SHMP in mouse oocytes.[1][9]

Objective: To investigate the effect of hexametaphosphate on intracellular calcium levels in mammalian cells.

Materials:

-

Sodium Hexametaphosphate (SHMP)

-

Deionized water

-

0.45 µm pore size filter

-

Culture medium appropriate for the cell type (e.g., M16 medium for oocytes)

-

Calcium-sensitive fluorescent indicator (e.g., Oregon Green 488 BAPTA-1 AM)

-

Fluorescence microscope

Procedure:

-

Preparation of SHMP Solution: Dissolve SHMP in deionized water to a stock concentration of 10 mg/mL (approximately 16.3 mM).[1]

-

Filter the solution using a 0.45 µm pore size filter.[1]

-

Age the SHMP solution by storing it at room temperature for at least 2 days before use, as immediate use may not show activity.[1]

-

Cell Culture and Loading with Calcium Indicator:

-

Culture the target cells under appropriate conditions.

-

Incubate the cells with a calcium-sensitive fluorescent indicator according to the manufacturer's instructions to allow for intracellular loading.

-

-

SHMP Treatment and Imaging:

-

Prepare the final working concentration of SHMP (e.g., 1 mg/mL or 1.63 mM) in the cell culture medium.[1]

-

Replace the existing medium with the SHMP-containing medium.

-

Immediately begin time-lapse fluorescence microscopy to monitor changes in intracellular calcium concentration, indicated by changes in fluorescence intensity.[1]

-

Acquire images at regular intervals (e.g., every 10 minutes) for a duration of up to 2 hours.[1]

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells over time.

-

Compare the changes in fluorescence in SHMP-treated cells to untreated control cells to determine the effect of hexametaphosphate on intracellular calcium levels.

-

Signaling Pathways and Logical Relationships

Recent studies suggest that sodium hexametaphosphate can act as an inducer of calcium signaling in mammalian cells, such as mouse oocytes.[1][9] The exact mechanism is still under investigation, but it is hypothesized to involve interactions with cell surface receptors that lead to an influx of extracellular calcium or release from intracellular stores.

Caption: Proposed pathway for hexametaphosphate-induced calcium signaling.

Caption: Experimental workflow for studying hexametaphosphate's effect on calcium.

References

- 1. Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of calcium phosphate as a controlled-release device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onepetro.org [onepetro.org]

- 6. alchembio.com [alchembio.com]

- 7. Biological and Medical Applications of Calcium Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Calcium Phosphate as a Controlled-Release Device [jstage.jst.go.jp]

- 9. Sodium Hexametaphosphate Serves as an Inducer of Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of Calcium Hexametaphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical modeling of calcium hexametaphosphate structures. Given that commercial "hexametaphosphate" often refers to amorphous linear polyphosphates rather than a discrete cyclic [P6O18]6- anion, this document focuses on the modeling of amorphous calcium polyphosphate glass structures, which is more relevant to its applications in various fields, including as a biomaterial.

The structure of these glasses is predominantly characterized by chains of Qn phosphate (B84403) tetrahedra, where 'n' denotes the number of bridging oxygens connecting to other phosphate units. For linear polyphosphates like those found in calcium metaphosphate glasses, the structure is dominated by Q2 units.[1][2] The calcium ions act as network modifiers, influencing the arrangement and properties of these phosphate chains.